molecular formula C21H23Cl2NO3 B11038381 Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11038381
M. Wt: 408.3 g/mol
InChI Key: OXIOBRVDDFZDDM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via solvent-free, catalyst-free methods adhering to green chemistry principles . The compound exhibits a hexahydroquinoline core substituted with a 2,4-dichlorophenyl group at position 4, ethyl carboxylate at position 3, and methyl groups at positions 2 and 5. Its pharmacological profile includes anticoagulant, thrombolytic, anti-cytotoxic, and antimicrobial activities (effective against Gram-positive and Gram-negative bacteria) at low dosages . Antimicrobial testing against Pseudomonas aeruginosa ATCC 27853 revealed statistically significant reductions in bacterial viability and replication (p < 0.05) .

Properties

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)17-11(2)24-15-9-21(3,4)10-16(25)19(15)18(17)13-7-6-12(22)8-14(13)23/h6-8,18,24H,5,9-10H2,1-4H3

InChI Key

OXIOBRVDDFZDDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl group and ester functionality. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial to achieve high efficiency and minimize waste.

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester group undergoes hydrolysis and transesterification:

Acid/Base Hydrolysis

  • Reagents : Aqueous HCl (6M) or NaOH (10%) under reflux.

  • Product : Corresponding carboxylic acid or carboxylate salt.

  • Kinetics : Complete conversion in 6–8 hours (acidic) vs. 4–5 hours (basic).

Transesterification

  • Reagents : Methanol or benzyl alcohol with H₂SO₄ catalyst .

  • Product : Methyl or benzyl esters (confirmed via IR spectroscopy at 1699–1705 cm⁻¹ for C=O) .

Functionalization of the Dichlorophenyl Substituent

The 2,4-dichlorophenyl group participates in electrophilic and nucleophilic reactions:

Nucleophilic Aromatic Substitution

  • Reagents : KOH/EtOH with amines (e.g., piperidine) at 120°C .

  • Product : Chlorine replacement at the para position due to steric hindrance at the ortho site .

Electrophilic Halogenation

  • Reagents : Br₂ in acetic acid generates brominated derivatives at the phenyl ring’s meta position.

Oxidation of the 5-Oxo Group

  • Reagents : KMnO₄ in acidic medium converts the ketone to a carboxylic acid.

  • Application : Generates water-soluble derivatives for pharmacological testing.

Reduction of the Hexahydroquinoline Ring

  • Reagents : NaBH₄ in methanol selectively reduces the conjugated double bond .

  • Product : Tetrahydroquinoline derivative (confirmed via ¹H NMR at δ 4.2–4.5 ppm) .

Comparative Reactivity with Structural Analogs

Reactivity trends across similar compounds (data aggregated from ):

Compound ModificationReaction Rate (Ester Hydrolysis)Chlorine Substitution Efficiency
2,4-Dichlorophenyl (Target)Moderate (t₁/₂ = 3.2 h)72% with piperidine
2-Chlorophenyl Fast (t₁/₂ = 1.8 h)88% with morpholine
4-Nitrophenyl Slow (t₁/₂ = 6.5 h)N/A (nitro group dominates)

Mechanistic Insights

  • Ester Hydrolysis : Proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing dichlorophenyl group.

  • Dichlorophenyl Substitution : Para-chlorine is more reactive due to reduced steric hindrance compared to the ortho position .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of hexahydroquinoline exhibit notable antibacterial and antifungal activities. For instance, compounds similar to ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate were tested against various strains of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that these compounds could serve as potential candidates for new antimicrobial agents due to their effectiveness against resistant strains .

Anticancer Potential

Research has also explored the anticancer potential of quinoline derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions including cyclization and acylation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring significantly affect biological activity. For example:

SubstituentActivity Level
2-ChlorophenylModerate
2,4-DichlorophenylHigh
4-MethoxyphenylLow

This table illustrates how different functional groups influence the antimicrobial and anticancer activities of derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoline derivatives:

  • Case Study 1 : A study published in RSC Advances reported that certain derivatives showed significant inhibition against Candida albicans, suggesting their utility in treating fungal infections .
  • Case Study 2 : Another investigation focused on the cytotoxic effects against breast cancer cell lines where modifications to the quinoline structure led to enhanced activity compared to standard treatments .

Mechanism of Action

The mechanism by which ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The biological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on the substituents attached to the phenyl ring and the core structure. Key comparisons include:

Compound Name Substituent Position/Type Key Activities Synthesis Method Reference
Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-chlorophenyl Antimicrobial (broad-spectrum), synthesized via GO@Fe3O4@Cur–Cu nanocatalyst Magnetic catalyst, high yield (85–92%) in 240 min
Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3-chlorophenyl Crystallographic stability (C21H24ClNO3) Solvent-free, single-crystal X-ray diffraction
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate 3-hydroxyphenyl, 7-phenyl In-silico antimalarial activity (vs. P. falciparum lactate dehydrogenase) Regioselective synthesis
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-fluorophenyl Research applications (no specific activity reported) Commercial synthesis (Georganics)

Key Observations :

  • Chlorine Position: The 2,4-dichlorophenyl substituent in the target compound enhances antimicrobial potency compared to mono-chlorinated analogues (e.g., 4-chlorophenyl derivatives) due to increased electron-withdrawing effects and steric hindrance .
  • Hydroxyl vs.
  • Synthetic Efficiency : The target compound’s solvent-free synthesis contrasts with derivatives requiring catalysts (e.g., GO@Fe3O4@Cur–Cu or DABCO2CuCl4), which achieve higher yields (90–95%) but involve complex setups .
Pharmacological Activity Comparison

A comparative analysis of antimicrobial efficacy against Pseudomonas aeruginosa ATCC 27853:

Compound Viability Reduction (%) Replication Inhibition (%) Dosage (µg/mL) Reference
Target Compound (2,4-dichlorophenyl) 68.2 ± 3.1 72.5 ± 2.8 50
4-Chlorophenyl Derivative 54.3 ± 4.2 61.7 ± 3.5 50
3-Hydroxyphenyl Derivative Not tested Not tested N/A

The target compound outperforms the 4-chlorophenyl analogue, likely due to the synergistic effect of dual chlorine atoms enhancing membrane permeability or enzyme binding .

Crystallographic and Stability Analysis

Crystal structures of analogues reveal:

  • The 3-chlorophenyl derivative (C21H24ClNO3) exhibits a triclinic system with P-1 space group, stabilized by intermolecular hydrogen bonds .
  • The bromothiophene derivative (C18H20BrNO3S) shows similar packing to dimethylamino-substituted analogues but with altered electronic properties at C14 .

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H24Cl2N2O3
  • Molecular Weight : 407.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of target enzymes.
  • Receptor Modulation : It can modulate the activity of specific receptors associated with neurotransmission and inflammation. This modulation can lead to various physiological effects.
  • Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related pathologies.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. A study conducted on various bacterial strains indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a role in modulating inflammatory responses.

Anticancer Activity

In cancer research contexts, this compound has shown promise as an anticancer agent. A series of in vitro studies revealed that it induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. The IC50 values for different cancer cell lines ranged from 10 to 50 µM.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against selected pathogens.
    • Methodology : Agar diffusion method and MIC determination.
    • Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli.
  • Evaluation of Anti-inflammatory Properties :
    • Objective : To evaluate the effect on cytokine production in macrophages.
    • Methodology : ELISA assays post LPS stimulation.
    • Results : A significant reduction in IL-6 levels was observed at concentrations above 25 µM.
  • Anticancer Studies :
    • Objective : To investigate cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay for cell viability.
    • Results : Induced apoptosis was confirmed by flow cytometry analysis.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Hantzsch reaction, involving condensation of dimedone, ethyl acetoacetate, 2,4-dichlorobenzaldehyde, and ammonium acetate. Solvent-free conditions or ethanol as a solvent are common, with yields ranging from 65% to 90% depending on catalysts (e.g., L-glutamine or cobalt salts) . Key parameters:

  • Catalyst type : Acidic ionic liquids or natural deep eutectic solvents improve regioselectivity .
  • Temperature : Reflux (70–80°C) is optimal for cyclization .
  • Workup : Crystallization from ethanol or methanol enhances purity .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., triclinic P1 space group, a = 7.3523 Å, b = 9.6349 Å) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., 1695 cm⁻¹ for ester C=O stretch, δ 1.2–1.4 ppm for ethyl CH₃ in ¹H NMR) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 439.3 for [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., antimicrobial vs. anti-inflammatory)?

Discrepancies arise from assay variations (e.g., MIC values vs. enzyme inhibition). To address:

  • Standardized assays : Use CLSI guidelines for antimicrobial testing .
  • Dose-response curves : Compare IC₅₀ values for cyclooxygenase (COX) inhibition to differentiate anti-inflammatory mechanisms .
  • Structural analogs : Modify the 2,4-dichlorophenyl substituent to isolate activity contributions .

Q. How can catalytic systems be optimized for green synthesis of this compound?

Recent advances include:

  • Magnetic nanocatalysts : Fe₃O₆@cellulose-Ni achieves 99% yield with recyclability (5 cycles) .
  • Ionic liquid catalysts : DABCO₂CuCl₄ reduces reaction time to 30 minutes via Brønsted-Lewis acid synergy .
  • Solvent-free conditions : Eliminate purification steps, improving E-factor scores .
Catalyst Yield (%) Time Reusability
Fe₃O₄@NFC@ONSM-Ni 992 h5 cycles
DABCO₂CuCl₄ 950.5 h3 cycles
L-Glutamine 786 hNon-reusable

Q. What computational methods validate crystallographic data for this compound?

  • SHELX suite : SHELXL refines hydrogen-bonding motifs (e.g., C–H⋯O interactions) .
  • OLEX2 integration : Combines structure solution, refinement, and analysis (e.g., R-factor < 0.05) .
  • DFT calculations : Predict vibrational spectra and electronic properties (e.g., HOMO-LUMO gaps) .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

  • Co-solvents : Use DMSO-PBS mixtures (≤5% DMSO) to maintain bioactivity .
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm) to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable esters (e.g., benzyl instead of ethyl) .

Q. Why do spectroscopic data vary between synthetic batches?

  • Tautomerism : The 5-oxo group enables keto-enol tautomerism, altering NMR peaks .
  • Crystallinity : Amorphous vs. crystalline phases affect IR band intensities .
  • Trace solvents : Residual ethanol or methanol shifts ¹³C NMR signals .

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